molecular formula C20H40O2 B3026012 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

Cat. No.: B3026012
M. Wt: 315.5 g/mol
InChI Key: RLCKHJSFHOZMDR-VPYROQPTSA-N
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Description

Phytanic Acid-d3, also known as 7,11,15-trimethyl-3-(methyl-d3)hexadecanoic acid, is a deuterated form of phytanic acid. It is a saturated 20-carbon branched-chain fatty acid. This compound is primarily used as an internal standard for the quantification of phytanic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Mechanism of Action

Phytanic Acid-d3, also known as 7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid, is a deuterated form of Phytanic Acid . It plays a significant role in various biochemical processes and has a unique mechanism of action.

Target of Action

Phytanic Acid and its metabolites have been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) . These receptors play a crucial role in regulating genes involved in lipid metabolism.

Mode of Action

Phytanic Acid exerts its effects primarily through its interaction with its targets, PPAR-alpha and RXR. It acts as a ligand for these receptors, influencing the expression of genes relevant to lipid metabolism . Furthermore, Phytanic Acid displays protonophoric action and causes membrane leakage to H+ due to membrane deformation .

Biochemical Pathways

Phytanic Acid undergoes a process known as alpha-oxidation . This process occurs in the peroxisome of the cell, a membrane-bound organelle responsible for the breakdown of many molecules, including fatty acids and amino acids . The alpha-oxidation pathway involves a series of enzymatic reactions that ultimately lead to the breakdown of Phytanic Acid into pristanic acid .

Pharmacokinetics

Phytanic Acid-d3 is intended for use as an internal standard for the quantification of Phytanic Acid . It is a saturated 20-carbon branched-chain fatty acid that can only be derived from dietary sources

Result of Action

Phytanic Acid has been linked to neurotoxic effects in tissues and cultured brain cells, primarily through the disruption of mitochondrial energy homeostasis . It also induces oxidative stress in brain and heart mitochondria, generation of superoxides, mitochondrial depolarization, and cell death in neuronal cells .

Action Environment

Phytanic Acid enters the body through food consumption, primarily through red meat, dairy products, and fatty marine foods . The metabolic byproduct of phytol is Phytanic Acid, which is then oxidized by the ruminal microbiota and some marine species . Therefore, dietary habits and the presence of certain microbiota can influence the action, efficacy, and stability of Phytanic Acid.

Biochemical Analysis

Biochemical Properties

Phytanic acid-d3 plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It undergoes alpha-oxidation in the peroxisomes, a process essential for the breakdown of branched-chain fatty acids. The enzymes involved in this pathway include phytanoyl-CoA hydroxylase, which catalyzes the initial hydroxylation step, and 2-hydroxyphytanoyl-CoA lyase, which cleaves the hydroxylated intermediate. These interactions are crucial for the conversion of phytanic acid-d3 into pristanic acid, which can then enter the beta-oxidation pathway for further degradation .

Cellular Effects

Phytanic acid-d3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-alpha), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. This activation leads to increased expression of enzymes responsible for fatty acid oxidation, thereby enhancing cellular energy production. Additionally, phytanic acid-d3 can modulate the activity of NADPH oxidase, an enzyme complex involved in reactive oxygen species (ROS) production, through the transactivation of the epidermal growth factor receptor (EGFR) in vascular smooth muscle cells .

Molecular Mechanism

At the molecular level, phytanic acid-d3 exerts its effects through several mechanisms. It binds to and activates PPAR-alpha, leading to the transcriptional upregulation of genes involved in lipid metabolism. This binding interaction is facilitated by the structural similarity between phytanic acid-d3 and natural ligands of PPAR-alpha. Furthermore, phytanic acid-d3 can inhibit the activity of Na+, K±ATPase and mitochondrial respiratory chain complexes, potentially impairing synaptic function and cellular energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phytanic acid-d3 can change over time due to its stability and degradation. Studies have shown that phytanic acid-d3 is relatively stable under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where chronic exposure to phytanic acid-d3 can lead to the accumulation of ROS and subsequent oxidative stress .

Dosage Effects in Animal Models

The effects of phytanic acid-d3 vary with different dosages in animal models. At low doses, phytanic acid-d3 can enhance lipid metabolism and energy production. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

Phytanic acid-d3 is involved in several metabolic pathways, primarily alpha-oxidation and beta-oxidation. The initial step of alpha-oxidation involves the hydroxylation of phytanic acid-d3 by phytanoyl-CoA hydroxylase, followed by cleavage by 2-hydroxyphytanoyl-CoA lyase to produce pristanic acid. Pristanic acid then undergoes beta-oxidation in the peroxisomes and mitochondria, leading to the production of acetyl-CoA and propionyl-CoA, which enter the citric acid cycle for energy production .

Transport and Distribution

Within cells and tissues, phytanic acid-d3 is transported and distributed through interactions with specific transporters and binding proteins. It is primarily transported in the bloodstream bound to albumin and lipoproteins. Once inside the cells, phytanic acid-d3 is taken up by peroxisomes for alpha-oxidation. Its distribution within tissues is influenced by dietary intake and metabolic demand, with higher concentrations found in tissues with active lipid metabolism, such as the liver and adipose tissue .

Subcellular Localization

Phytanic acid-d3 is localized primarily in the peroxisomes, where it undergoes alpha-oxidation. This subcellular localization is directed by targeting signals that facilitate its transport into the peroxisomes. Additionally, phytanic acid-d3 can be found in mitochondria, where pristanic acid, the product of alpha-oxidation, undergoes further beta-oxidation. The localization of phytanic acid-d3 within these organelles is crucial for its metabolic function and the regulation of lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytanic Acid-d3 is synthesized through the deuteration of phytanic acid. The process involves the introduction of deuterium atoms into the phytanic acid molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of Phytanic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The product is then purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Phytanic Acid-d3 undergoes several types of chemical reactions, including:

    Oxidation: Phytanic Acid-d3 can be oxidized to form pristanic acid.

    Reduction: The compound can be reduced to form phytol, a diterpene alcohol.

    Substitution: Phytanic Acid-d3 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Phytanic Acid-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical techniques. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .

Properties

IUPAC Name

7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-VPYROQPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
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7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
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7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
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7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid
Reactant of Route 6
7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

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